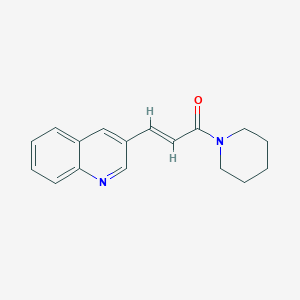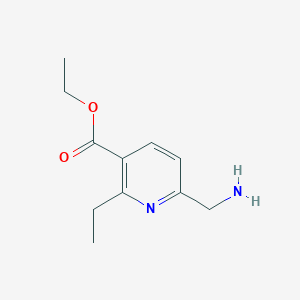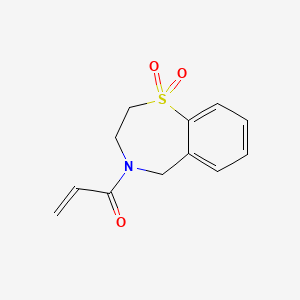![molecular formula C20H28N4OS B2582705 N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide CAS No. 688355-10-4](/img/structure/B2582705.png)
N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives involves several methods, including the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, which is catalyzed by molecular iodine . Another method involves the condensation of 2-nitrobenzyl alcohols with arylacetic acids in the presence of urea as a nitrogen source, elemental sulfur as a promoter, DABCO as a base, and DMSO as a solvent .Molecular Structure Analysis
The molecular structure of N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide consists of a quinazoline core with a butyl group, a cyclohexylamino group, and a sulfanylacetamide group attached.Chemical Reactions Analysis
Quinazoline derivatives, including this compound, are involved in various chemical reactions. For instance, they can undergo dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles to provide quinolines or quinazolines . They can also participate in [4 + 2] annulation of benzylamines and nitriles via C-H/N-H bond activation .Aplicaciones Científicas De Investigación
Anticancer Research
Quinazoline derivatives are widely explored for their anticancer properties, particularly as tyrosine kinase inhibitors. CP-724,714, a substituted quinazoline, is an example that acts as a selective HER-2 tyrosine kinase inhibitor for oral administration, aiming to treat advanced malignant solid tumors expressing HER-2 (Munster et al., 2004).
Cardiovascular Disease Management
Quinapril, another quinazoline derivative, is an ACE inhibitor that has shown efficacy in improving exercise tolerance and symptomatology in patients with mild to moderate heart failure. This suggests the potential of quinazoline derivatives in cardiovascular disease management (Riegger, 1991).
Neuroprotection and Spinal Cord Injury
Quinazoline derivatives have been investigated for their neuroprotective effects. For example, the AMPA/kainate antagonist NBQX (a quinazoline derivative) showed a dose-dependent reduction in tissue loss and functional impairment after spinal cord trauma, highlighting its potential in neuroprotection and treatment of spinal cord injuries (Wrathall et al., 1994).
Metabolism and Pharmacokinetics
The study of pharmacokinetics and metabolism of quinazoline derivatives, like troglitazone and paracetamol, provides essential insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, facilitating the development of new drugs with better efficacy and safety profiles (Liukas et al., 2011).
Propiedades
IUPAC Name |
N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-13-21-18(25)14-26-20-23-17-12-8-7-11-16(17)19(24-20)22-15-9-5-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13-14H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAVVDGGRXUSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2582626.png)

![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
![2-(2-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2582631.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
![1-((4-(benzo[d][1,3]dioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2582640.png)

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)prop-2-enamide](/img/structure/B2582643.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)